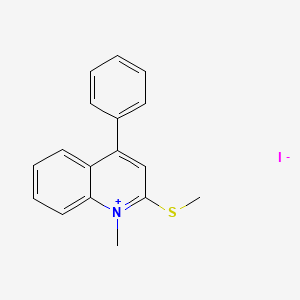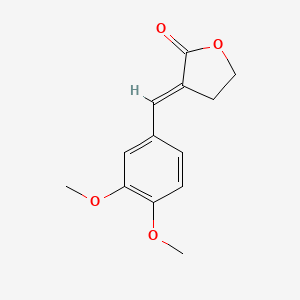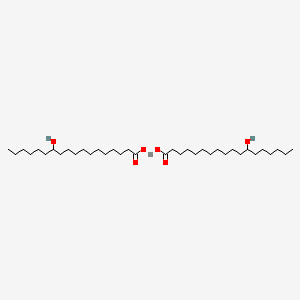
Copper tetrapropenylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper tetrapropenylsuccinate is a copper-based compound with the molecular formula C16H28O4Cu. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Copper tetrapropenylsuccinate can be synthesized through various methods. One common approach involves the reaction of copper salts with tetrapropenylsuccinic acid under controlled conditions. The reaction typically requires a solvent, such as ethanol or water, and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
Copper tetrapropenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other by-products.
Reduction: It can be reduced to lower oxidation states of copper, often using reducing agents like hydrogen or hydrazine.
Substitution: The tetrapropenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used. These reactions often require a catalyst and are performed under inert atmospheres.
Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper(I) or copper(0) species. Substitution reactions result in the formation of various substituted copper complexes .
科学的研究の応用
Copper tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and the formation of heterocycles.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: this compound is used in the production of advanced materials, such as conductive inks and coatings, due to its excellent electrical properties.
作用機序
The mechanism by which copper tetrapropenylsuccinate exerts its effects involves several molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Inhibition of Enzymes: Copper ions can inhibit various enzymes by binding to their active sites, disrupting their normal function.
Induction of Apoptosis: The compound can activate apoptosis signaling pathways, leading to programmed cell death.
類似化合物との比較
Copper tetrapropenylsuccinate can be compared with other copper-based compounds, such as:
Copper(II) succinate: Similar in structure but lacks the tetrapropenyl groups, resulting in different reactivity and applications.
Copper(II) salicylate: Known for its anti-inflammatory properties, it differs in its biological activity and applications.
Copper(II) cinnamate: Used in the synthesis of various organic compounds, it has distinct chemical properties compared to this compound.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
94086-58-5 |
|---|---|
分子式 |
C16H20CuO4 |
分子量 |
339.87 g/mol |
IUPAC名 |
copper;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.Cu/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+; |
InChIキー |
YKOPUPIARNQPGE-HPDMOCHCSA-L |
異性体SMILES |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Cu+2] |
正規SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


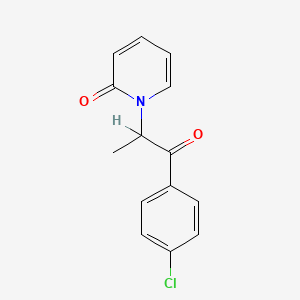
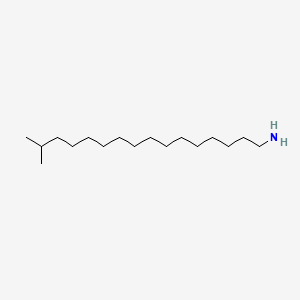


![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
